Enhanced Lipophilicity (LogP 5.65) Compared to Oltipraz (LogP 2.27) and ADT-OH (LogP 3.21) Predicts Superior Membrane Permeability
The target compound exhibits a calculated LogP value of 5.65, which is 3.38 log units higher than oltipraz (LogP 2.27) and 2.44 log units higher than ADT-OH (LogP 3.21) [1] . This substantial increase in lipophilicity is attributable to the introduction of two chlorine atoms and one fluorine atom on the phenyl ring, which collectively reduce hydrogen-bonding capacity and increase hydrophobic surface area. In drug design, a LogP increase of this magnitude typically corresponds to significantly enhanced passive membrane permeability and potential blood-brain barrier penetration. However, excessively high lipophilicity (LogP >5) may also increase the risk of metabolic instability and off-target binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.65 (calculated) |
| Comparator Or Baseline | Oltipraz LogP = 2.27; ADT-OH LogP = 3.21 |
| Quantified Difference | ΔLogP = +3.38 vs oltipraz; +2.44 vs ADT-OH |
| Conditions | In silico calculated LogP values from Chemsrc, SIELC, and ChemSpider databases |
Why This Matters
Higher lipophilicity can translate to improved cellular uptake and tissue penetration, which is critical for in vitro cell-based assays demanding sufficient intracellular compound exposure.
- [1] SIELC Technologies. Oltipraz. CAS 64224-21-1. LogP: 2.27. URL: https://sielc.com/oltipraz View Source
